Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate
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Overview
Description
“Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also contains a methoxyphenyl group and an acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the various functional groups. The thiadiazole ring is a part of many biologically active compounds and could be involved in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .Scientific Research Applications
Antibiotic Precursors
The preparation of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid, a side-chain for the fourth generation of cephem antibiotics, illustrates the significance of thiadiazole derivatives in antibiotic synthesis. This compound, derived from aminoisoxazoles through skeletal rearrangement, showcases the utility of thiadiazole-containing compounds as intermediates in pharmaceutical manufacturing (Tatsuta et al., 1994).
Antimicrobial Agents
Another research application involves the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating potential as antimicrobial agents. This work highlights the chemical versatility of thiadiazole derivatives and their capacity to serve as building blocks for compounds with antimicrobial properties (Sah et al., 2014).
Photosensitizers for Photodynamic Therapy
Thiadiazole derivatives have been synthesized with high singlet oxygen quantum yield, suitable for photodynamic therapy applications. This research underscores the potential of thiadiazole compounds in developing new treatments for cancer through photodynamic therapy, highlighting their functional versatility beyond conventional drug development (Pişkin et al., 2020).
Aldose Reductase Inhibitors
Thiadiazole derivatives have also been evaluated as aldose reductase inhibitors, a therapeutic target for managing diabetic complications. The synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldehyde reductase and aldose reductase inhibitors exemplify the application of thiadiazole compounds in addressing chronic conditions such as diabetes (Ali et al., 2012).
Antihypertensive Agents
Furthermore, the development of thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate for antihypertensive α-blocking activity highlights the application of thiadiazole derivatives in cardiovascular drug development. These compounds have been shown to exhibit good α-blocking activity with low toxicity, indicating their potential as antihypertensive agents (Abdel-Wahab et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-20-10-6-4-3-5-9(10)13-16-17-14(23-13)15-11(18)7-22-8-12(19)21-2/h3-6H,7-8H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRSOKXFGODPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)CSCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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